molecular formula C5H11NO B2789619 (2R)-2-Aminopent-4-en-1-ol CAS No. 926692-96-8

(2R)-2-Aminopent-4-en-1-ol

Cat. No.: B2789619
CAS No.: 926692-96-8
M. Wt: 101.149
InChI Key: WCZXECFPTUZDMM-RXMQYKEDSA-N
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Description

(2R)-2-Aminopent-4-en-1-ol is a chiral amino alcohol characterized by a pent-4-en-1-ol backbone with an amino group at the C2 position in the R configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of HIV-1 protease inhibitors, where it participates in aziridine ring-opening reactions to enhance binding affinity and antiviral activity . Its structural features—a terminal alkene and a β-amino alcohol motif—make it a versatile building block for stereoselective syntheses. This article provides a detailed comparison of this compound with structurally and functionally related compounds, supported by experimental data and research findings.

Properties

IUPAC Name

(2R)-2-aminopent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXECFPTUZDMM-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Aminopent-4-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Aminopent-4-en-1-one using chiral catalysts. This reaction typically requires a hydrogen source, such as hydrogen gas (H2), and a chiral catalyst like a chiral rhodium complex. The reaction is carried out under mild conditions, often at room temperature and atmospheric pressure, to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high yields and enantioselectivity. Enzymatic reduction of 2-Aminopent-4-en-1-one using reductases is a common method. This process is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Aminopent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentene chain can be reduced to form a saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Aminopent-4-en-1-one or 2-Aminopent-4-en-1-al.

    Reduction: Formation of (2R)-2-Aminopentanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-2-Aminopent-4-en-1-ol has been studied for its potential therapeutic applications due to its ability to act as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with specific pharmacological properties.

Biochemical Studies

This compound serves as a useful tool in biochemical assays and studies of enzyme mechanisms. Its amino and hydroxyl functional groups can interact with various biological targets, making it valuable for understanding enzyme-substrate interactions.

Organic Synthesis

In organic synthesis, this compound is employed as an intermediate in the preparation of complex molecules. Its ability to undergo various chemical transformations, such as cyclization and functional group interconversions, makes it a versatile building block.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in the synthesis of novel bioactive compounds, including derivatives that exhibit antimicrobial activity. By modifying the amino and hydroxyl groups, researchers have created analogs that show enhanced efficacy against specific pathogens.

Case Study 2: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could serve as an inhibitor or modulator, providing insights into its potential therapeutic roles.

Mechanism of Action

The mechanism of action of (2R)-2-Aminopent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrochloride Salt Form

The hydrochloride salt of (2R)-2-Aminopent-4-en-1-ol (CAS: 1380005-74-2) is a stabilized derivative with enhanced solubility in polar solvents. Compared to the free base (molecular weight: 101.15 g/mol), the hydrochloride form (C₅H₁₂ClNO, molecular weight: 137.61 g/mol) exhibits improved handling stability but requires storage under inert atmospheres at 2–8°C . The salt’s hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335), necessitating stringent safety protocols during use .

Alkyne Analog: (2R)-1-Aminopent-4-yn-2-ol Hydrochloride

Replacing the alkene with an alkyne group yields (2R)-1-aminopent-4-yn-2-ol hydrochloride (CAS: 1807939-91-8). This analog (C₅H₁₀ClNO, molecular weight: 135.59 g/mol) shares the amino alcohol backbone but introduces a triple bond, increasing electronic density and altering reactivity. The alkyne group may enhance click chemistry compatibility but reduces metabolic stability compared to the alkene variant. Its synthesis and applications remain underexplored, though its discontinued commercial status suggests synthetic or stability challenges .

Protected Derivatives: (2R)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]pent-4-en-1-ol

The dioxolane-protected derivative (CAS: 130432-72-3) masks the alcohol and amine groups, improving stability during multistep syntheses. With a molecular weight of 186.126 g/mol and LogP of 1.32, this derivative is more lipophilic than the parent compound, favoring membrane permeability in drug candidates. The dioxolane group can be selectively deprotected under acidic conditions, making it a strategic intermediate in complex molecule assembly .

Cyclic Amino Alcohols: (1r,2r)-2-Amino-1-methylcyclopentan-1-ol

Pfizer’s (1r,2r)-2-amino-1-methylcyclopentan-1-ol, a cyclic analog, demonstrates the importance of ring constraints in bioactive conformations. Its rigid cyclopentane backbone enhances binding to enzymatic targets, as seen in continuous manufacturing processes for antiviral agents.

Amino Alcohols with Heterocyclic Substituents

Compounds like (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol integrate tetrazole and cyclopentene moieties. The tetrazole group introduces hydrogen-bonding and π-stacking capabilities, expanding interactions with biological targets. However, the increased steric bulk and polarity may reduce bioavailability compared to this compound’s simpler structure .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features Applications
This compound C₅H₁₁NO 101.15 ~0.5* ~50 Terminal alkene, β-amino alcohol HIV-1 protease inhibitor intermediates
This compound hydrochloride C₅H₁₂ClNO 137.61 -0.2* 38.69 Stabilized salt form Improved solubility for drug formulation
(2R)-1-Aminopent-4-yn-2-ol hydrochloride C₅H₁₀ClNO 135.59 1.32 38.69 Alkyne substituent Underexplored, potential click chemistry
Dioxolane-protected derivative C₁₀H₁₆O₃N 186.126 1.32 38.69 Lipophilic, protected groups Synthetic intermediate for complex molecules
(1r,2r)-2-Amino-1-methylcyclopentan-1-ol C₆H₁₃NO 115.17 ~0.8* 52.3 Rigid cyclic structure Antiviral drug synthesis

*Estimated values based on structural analogs.

Biological Activity

(2R)-2-Aminopent-4-en-1-ol, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an amine group and a hydroxyl group, which allows it to engage in multiple interactions with biological targets. Its structure can be represented as follows:

C5H11NO\text{C}_5\text{H}_{11}\text{NO}

This compound exists as an enantiomer, with (2S)-2-aminopent-4-en-1-ol exhibiting different biological properties despite having similar chemical characteristics.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the hydroxyl group participates in hydrogen bonding, influencing various biochemical pathways and cellular processes.

Key Mechanisms Include:

  • Enzyme Modulation : It acts as a substrate in enzymatic reactions, potentially altering enzyme activity through competitive inhibition or activation.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways involved in physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Its structural features allow it to scavenge free radicals, contributing to its potential as an antioxidant agent .
  • Role in Biochemical Pathways : The compound has been investigated for its role in various biochemical assays, particularly in studies focusing on enzyme mechanisms and metabolic pathways .

Case Studies and Research Findings

Several studies have explored the effects of this compound on biological systems:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Enzyme InteractionsDemonstrated modulation of enzyme activity in vitro.
Antimicrobial EffectsShowed significant inhibition of bacterial growth in laboratory settings.
Antioxidant PropertiesIdentified as a potent scavenger of reactive oxygen species.

Applications

Given its diverse biological activities, this compound has potential applications across various sectors:

  • Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for drug development targeting infections and oxidative stress-related conditions.
  • Biochemical Research : Utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

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